Cas no 2228623-54-7 (1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine)

1-2-(5-Bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine is a brominated thiazole derivative featuring a cyclopropylamine moiety, which confers unique structural and reactivity properties. The bromine substitution at the 5-position enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The cyclopropylamine group introduces steric and electronic effects that can influence binding affinity in medicinal chemistry applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where its scaffold serves as a versatile building block for the synthesis of biologically active molecules. Its well-defined reactivity profile and stability under standard conditions make it a practical choice for synthetic applications.
1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine structure
2228623-54-7 structure
Product Name:1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine
CAS No:2228623-54-7
MF:C8H11BrN2S
MW:247.155339479446
CID:6029857
PubChem ID:165707250
Update Time:2025-10-31

1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine
    • EN300-2003704
    • 2228623-54-7
    • 1-[2-(5-bromo-1,3-thiazol-2-yl)ethyl]cyclopropan-1-amine
    • Inchi: 1S/C8H11BrN2S/c9-6-5-11-7(12-6)1-2-8(10)3-4-8/h5H,1-4,10H2
    • InChI Key: FDVDIIPHNKEMHH-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(CCC2(CC2)N)S1

Computed Properties

  • Exact Mass: 245.98263g/mol
  • Monoisotopic Mass: 245.98263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.2Ų

1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine Pricemore >>

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Additional information on 1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine

Introduction to 1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine (CAS No. 2228623-54-7)

1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, identified by its Chemical Abstracts Service (CAS) number 2228623-54-7, represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. The presence of a cyclopropane ring fused with an ethyl chain extending from a thiazole core, further modified by a bromo substituent, creates a unique scaffold that is both synthetically challenging and biologically promising.

The compound’s structural features make it an attractive candidate for further exploration in drug discovery. The thiazole moiety is a well-known pharmacophore found in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. Its sulfur-rich structure contributes to hydrogen bonding capabilities and can interact with biological targets in diverse ways. The incorporation of a bromo atom at the 5-position of the thiazole ring introduces electrophilic reactivity, which can be exploited in various chemical transformations and may enhance binding affinity to specific protein targets.

The cyclopropane ring is another key feature of this compound. Cyclopropanes are known for their strained three-membered structure, which can lead to unique conformational constraints and influence molecular interactions. This strain can be exploited to improve binding affinity or modulate selectivity in drug design. Additionally, the ethyl chain serves as a linker that can modulate the overall shape and solubility of the molecule, further influencing its pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of such compounds with greater accuracy. Studies suggest that the combination of these structural elements may confer desirable properties such as improved metabolic stability, enhanced cell membrane permeability, and reduced off-target effects. These attributes are crucial for developing next-generation pharmaceuticals with improved efficacy and safety profiles.

In the context of current research, there is growing interest in developing novel therapeutic agents targeting emerging diseases and resistant pathogens. The scaffold of 1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine offers a versatile platform for designing molecules with potential applications in multiple therapeutic areas. For instance, modifications to the cyclopropane or ethyl chain could yield derivatives with anti-inflammatory or antiviral properties, while variations around the thiazole ring might lead to new treatments for neurological disorders.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The introduction of the cyclopropane ring requires careful consideration to maintain its integrity during functionalization processes. Additionally, the bromo substitution on the thiazole core necessitates controlled conditions to avoid unwanted side reactions. However, modern synthetic methodologies have made significant strides in addressing these challenges, enabling more efficient and scalable production of complex heterocyclic compounds.

From a medicinal chemistry perspective, understanding the relationship between structure and activity is paramount. The use of high-throughput screening (HTS) technologies has accelerated the discovery process by allowing rapid testing of large libraries of compounds for biological activity. Preliminary data suggest that derivatives of 1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine may exhibit promising interactions with certain enzymes or receptors, warranting further investigation.

The development of novel pharmaceuticals is also influenced by regulatory considerations and intellectual property landscapes. Companies investing in research around this compound must navigate stringent guidelines while ensuring their innovations are protected through patents. Collaborative efforts between academia and industry are increasingly common to streamline drug discovery processes and bring new therapies to market more efficiently.

Looking ahead, the future directions for research on 1-2-(5-bromo-1,3-thiazol-2-yl)ethylcyclopropan-1-amine could include exploring its potential as an intermediate in larger synthetic schemes or investigating its role in combinatorial therapy approaches. Advances in green chemistry principles may also guide efforts to optimize synthetic routes while minimizing environmental impact.

In conclusion, 1-2-(5-bromo-1,3-thiazol-2-y l)ethylcyclopropan - 1 - amine (CAS No . 2228623 - 54 - 7) represents a compelling subject for pharmaceutical research due to its unique structural features and potential biological applications . Ongoing studies continue to uncover new possibilities for this molecule , positioning it as a valuable asset in the quest for innovative therapeutic solutions . As our understanding of molecular interactions evolves , so too will the applications and significance of such compounds in addressing global health challenges .

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